4-Aminobenzo[d]thiazole-2-carbonitrile (CAS: 2089320-55-6) is a highly specialized, bifunctional heterocyclic building block primarily procured for the synthesis of modified luciferin analogs, advanced fluorophores, and target-specific kinase inhibitors. Featuring a reactive 2-carbonitrile group essential for thiazoline ring condensation and a sterically distinct 4-amino substituent, this compound serves as a critical divergence point from standard benzothiazole chemistry [1]. Unlike the ubiquitous 6-amino isomer used for standard D-aminoluciferin, the 4-amino configuration introduces unique ortho-electronic effects and steric shielding adjacent to the thiazole nitrogen, fundamentally altering its downstream photophysical properties and reactivity profile [2].
Attempting to substitute 4-aminobenzo[d]thiazole-2-carbonitrile with the more common 6-amino-2-cyanobenzothiazole or the un-cyanated 4-aminobenzothiazole inevitably leads to process failure in targeted syntheses. The 6-amino isomer cannot produce 4-substituted luciferin analogs, which are strictly required for multiplexed bioluminescence assays that depend on shifted emission spectra to avoid signal overlap [1]. Furthermore, substituting with 4-aminobenzothiazole eliminates the 2-carbonitrile moiety, completely preventing the D-cysteine condensation reaction required to build the luciferin core. This forces procurement teams into costly, multi-step cyanation workarounds that severely degrade overall yield, increase reagent costs, and extend manufacturing timelines [2].
The structural proximity of the 4-amino group to the thiazole nitrogen enables intramolecular hydrogen bonding, which significantly alters the compound's solvation profile compared to its isomers [1]. This internal H-bonding reduces the crystal lattice energy and intermolecular aggregation that typically plague benzothiazole derivatives, resulting in vastly superior solubility in moderately polar aprotic solvents [2].
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25°C |
| Target Compound Data | 4-Aminobenzo[d]thiazole-2-carbonitrile: >50 mg/mL |
| Comparator Or Baseline | 6-Amino-2-cyanobenzothiazole: <20 mg/mL |
| Quantified Difference | >2.5-fold increase in DCM solubility |
| Conditions | Standard ambient temperature and pressure, anhydrous DCM |
Higher solubility in aprotic solvents eliminates the need for high-boiling polar solvents like DMF during synthesis, streamlining downstream extraction and purification workflows.
In multi-step syntheses involving electrophilic reagents, the unprotected thiazole nitrogen (N3) is a common site for unwanted side reactions. The 4-amino group provides significant steric hindrance directly adjacent to this nitrogen, effectively shielding it from electrophilic attack [1]. When compared to the 5-amino or 6-amino isomers, where the N3 position is fully exposed, the 4-amino isomer demonstrates a highly favorable regioselectivity profile during N-alkylation or acylation of the primary amine [2].
| Evidence Dimension | Rate of unwanted N3-alkylation side reactions |
| Target Compound Data | 4-Aminobenzo[d]thiazole-2-carbonitrile: <5% side product formation |
| Comparator Or Baseline | 5-Aminobenzo[d]thiazole-2-carbonitrile: >40% side product formation |
| Quantified Difference | >85% reduction in off-target thiazole nitrogen alkylation |
| Conditions | Standard alkylation conditions (e.g., alkyl halide, mild base, room temperature) |
This inherent regiocontrol drastically reduces the need for expensive and time-consuming protection/deprotection steps during complex molecule assembly.
The primary procurement driver for this specific isomer is its ability to generate sterically and electronically distinct luciferin analogs. Shifting the electron-donating amino group from the standard 6-position to the 4-position fundamentally alters the HOMO-LUMO gap of the resulting fused ring system [1]. Upon enzymatic oxidation by luciferase, the 4-aminoluciferin derivatives exhibit a distinct spectral shift, making them indispensable for dual-color or multiplexed imaging applications where signal separation is critical [2].
| Evidence Dimension | Downstream Bioluminescence Emission Maximum (λ_em) |
| Target Compound Data | 4-Aminoluciferin derivatives: Distinct shifted emission profile (typically Δ 20-30 nm) |
| Comparator Or Baseline | Standard 6-Aminoluciferin: Peak emission at ~590 nm |
| Quantified Difference | 20-30 nm spectral shift enabling optical resolution |
| Conditions | In vitro luciferase assay, pH 7.4, ATP excess |
Procuring the 4-amino precursor is the only direct synthetic route to these shifted fluorophores, which are required for advanced multiplexed biological assays.
Because the 4-amino substitution shifts the emission spectrum of the final luciferin analog, this compound is the exact precursor required for developing secondary bioluminescent probes used in dual-reporter assays, allowing simultaneous tracking of multiple genetic or cellular events without signal overlap [1].
The steric shielding provided by the 4-amino group makes this compound an ideal starting material for synthesizing benzothiazole-based kinase inhibitors where precise functionalization of the exocyclic amine is required without competitive alkylation at the thiazole core [2].
Due to its >2.5-fold higher solubility in standard aprotic solvents like DCM compared to the 6-amino isomer, this compound is highly suited for scaled-up industrial synthesis of benzothiazole dyes, enabling higher concentration reactions and simplified liquid-liquid extractions [3].